(2R,3R,5R)-8-Methyl-3-((trityloxy)methyl)-2,3-dihydro-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9(5H)-one
Description
(2R,3R,5R)-8-Methyl-3-((trityloxy)methyl)-2,3-dihydro-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9(5H)-one, also known as this compound, is a useful research compound. Its molecular formula is C₂₉H₂₆N₂O₄ and its molecular weight is 466.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
5’-O-Trityl-2,3’-anhydrothymidine is a nucleoside analogue . It primarily targets the HIV reverse transcriptase enzyme . This enzyme plays a crucial role in the replication of the HIV virus by transcribing viral RNA into DNA .
Mode of Action
The compound inhibits the HIV reverse transcriptase by binding to the enzyme and preventing RNA chain elongation . This interaction disrupts the replication process of the HIV virus, thereby inhibiting its proliferation .
Biochemical Pathways
The primary biochemical pathway affected by 5’-O-Trityl-2,3’-anhydrothymidine is the HIV replication pathway . By inhibiting the reverse transcriptase enzyme, the compound disrupts the conversion of viral RNA into DNA, a critical step in the HIV replication cycle .
Result of Action
The molecular effect of 5’-O-Trityl-2,3’-anhydrothymidine’s action is the inhibition of HIV reverse transcriptase, which results in the disruption of the HIV replication cycle . On a cellular level, this leads to a decrease in the production of new HIV virions, thereby reducing viral load and slowing disease progression .
Properties
IUPAC Name |
(1R,9R,10R)-4-methyl-10-(trityloxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O4/c1-20-18-31-26-17-24(35-28(31)30-27(20)32)25(34-26)19-33-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26H,17,19H2,1H3/t24-,25-,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYSGZUWMUNZBM-TWJOJJKGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OC2=NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2[C@H]3C[C@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OC2=NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601105978 | |
Record name | (2R,3R,5R)-2,3-Dihydro-8-methyl-3-[(triphenylmethoxy)methyl]-2,5-methano-5H,9H-pyrimido[2,1-b][1,5,3]dioxazepin-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601105978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25442-42-6 | |
Record name | (2R,3R,5R)-2,3-Dihydro-8-methyl-3-[(triphenylmethoxy)methyl]-2,5-methano-5H,9H-pyrimido[2,1-b][1,5,3]dioxazepin-9-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25442-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R,3R,5R)-2,3-Dihydro-8-methyl-3-[(triphenylmethoxy)methyl]-2,5-methano-5H,9H-pyrimido[2,1-b][1,5,3]dioxazepin-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601105978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Methano-5H,9H-pyrimido[2,1-b][1,5,3]dioxazepin-9-one, 2,3-dihydro-8-methyl-3-[(triphenylmethoxy)methyl]-, (2R,3R,5R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: The compound (2R,3R,5R)-8-Methyl-3-((trityloxy)methyl)-2,3-dihydro-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9(5H)-one possesses a trityl protecting group. How does the presence of this group, commonly used in nucleoside chemistry, relate to the synthesis of anhydronucleosides described in the research?
A1: The research by Schmit et al. [] highlights the use of a trityl protecting group (5′-O-trityl) in the synthesis of 2,3′-anhydrothymidine. Specifically, they demonstrated that 5′-O-Trityl-thymidine reacts with perfluorobutanesulfonyl fluoride/DBU to yield 5′-O-trityl-2,3′-anhydrothymidine []. This suggests that the trityl group in this compound could play a similar protective role during synthesis, potentially enabling the formation of the anhydronucleoside ring system.
Q2: The research by Shealy et al. [] explores the synthesis of carbocyclic analogs of anhydronucleosides. Could the insights from this research be extrapolated to understand the potential biological activity of this compound?
A2: Shealy et al. [] demonstrated the synthesis of various carbocyclic anhydronucleosides, highlighting the importance of stereochemistry in these molecules. While this compound isn't a direct carbocyclic analog, the principles of stereochemical control during synthesis and the potential impact of stereochemistry on biological activity remain relevant. Further investigation into the stereochemistry of this compound and its potential interactions with biological targets, informed by the findings of Shealy et al. [], could provide valuable insights into its potential bioactivity.
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